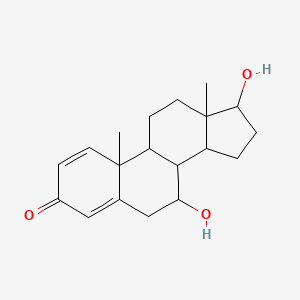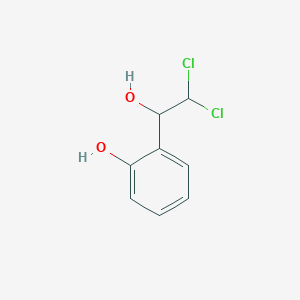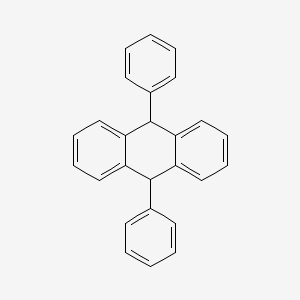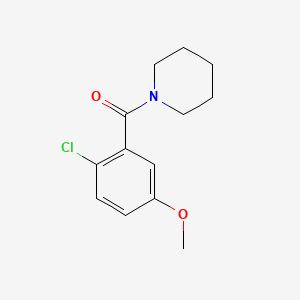
Acetyl tetrapeptide-3 Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl tetrapeptide-3 acetate is a synthetic biomimetic peptide composed of four amino acids: lysine, glycine, histidine, and lysine. This compound is known for its tissue-protective properties and its ability to stimulate tissue remodeling. It is widely used in cosmetic products, particularly in hair care formulations, due to its efficacy in preventing hair loss and promoting hair growth .
準備方法
Synthetic Routes and Reaction Conditions: Acetyl tetrapeptide-3 acetate is synthesized through the acetylation reaction of tetrapeptide-3. The synthesis involves the coupling of amino acids in a specific sequence, followed by acetylation to enhance stability and biocompatibility. The process typically employs solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of the peptide chain without the need for column purification after each coupling and deprotection step .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is then purified using high-performance liquid chromatography (HPLC) to remove any impurities .
化学反応の分析
Types of Reactions: Acetyl tetrapeptide-3 acetate primarily undergoes substitution reactions due to the presence of functional groups in its structure. These reactions can involve the modification of the peptide chain or the acetyl group to enhance its properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS). The reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain .
Major Products Formed: The major products formed from the reactions involving this compound are modified peptides with enhanced stability, biocompatibility, and efficacy. These modifications can include the addition of functional groups or the substitution of amino acids to improve the compound’s properties .
科学的研究の応用
Acetyl tetrapeptide-3 acetate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying peptide synthesis and modification. In biology, it is employed in research on cell signaling and tissue remodeling. In medicine, it is investigated for its potential therapeutic effects in treating hair loss and promoting hair growth. In the cosmetic industry, it is widely used in hair care products to prevent hair loss and stimulate hair growth .
作用機序
The mechanism of action of acetyl tetrapeptide-3 acetate involves its interaction with specific receptors in the human body, mimicking the biological functions of natural peptides. It stimulates the synthesis of extracellular matrix proteins, such as type III collagen and laminin, which are essential for tissue remodeling and hair follicle anchoring. Additionally, it inhibits the activity of the 5-α reductase enzyme, reducing the levels of dihydrotestosterone (DHT), a hormone responsible for hair loss .
類似化合物との比較
Acetyl tetrapeptide-3 acetate is often compared with other biomimetic peptides, such as acetyl tetrapeptide-9 and acetyl tetrapeptide-11. While all these peptides share similar structural characteristics, this compound is unique in its ability to stimulate hair growth and prevent hair loss. Acetyl tetrapeptide-9 is known for its role in stimulating collagen synthesis, while acetyl tetrapeptide-11 promotes keratinocyte cell growth .
List of Similar Compounds:- Acetyl tetrapeptide-9
- Acetyl tetrapeptide-11
- Palmitoyl pentapeptide-4
- Copper tripeptide
特性
分子式 |
C24H43N9O7 |
|---|---|
分子量 |
569.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanamide;acetic acid |
InChI |
InChI=1S/C22H39N9O5.C2H4O2/c1-14(32)29-17(7-3-5-9-24)21(35)27-12-19(33)30-18(10-15-11-26-13-28-15)22(36)31-16(20(25)34)6-2-4-8-23;1-2(3)4/h11,13,16-18H,2-10,12,23-24H2,1H3,(H2,25,34)(H,26,28)(H,27,35)(H,29,32)(H,30,33)(H,31,36);1H3,(H,3,4)/t16-,17-,18-;/m0./s1 |
InChIキー |
ABOZUSDFQLCWFB-UVJOBNTFSA-N |
異性体SMILES |
CC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N.CC(=O)O |
正規SMILES |
CC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[c][2,7]naphthyridine](/img/structure/B14758833.png)



![(2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14758846.png)
![10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione](/img/structure/B14758848.png)
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-[[1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]benzonitrile](/img/structure/B14758854.png)


![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B14758864.png)



